molecular formula C11H13NO3 B2572693 Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate CAS No. 1434051-76-9

Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate

Cat. No.: B2572693
CAS No.: 1434051-76-9
M. Wt: 207.229
InChI Key: PNQJSWVPZPGBSQ-UHFFFAOYSA-N
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Description

Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle, and is characterized by its formyl and ester functional groups.

Chemical Reactions Analysis

Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

Mechanism of Action

The mechanism of action of Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl and ester groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The indolizine core can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)8-6-12-5-3-2-4-10(12)9(8)7-13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQJSWVPZPGBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCCCC2=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100-mL round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with anhydrous dichloroethane (10 mL) and anhydrous DMF (0.7 mL, 9.0 mmol). The reaction mixture was cooled to 0° C. and phosphorus oxychloride (0.7 mL, 7.3 mmol) was added over a period of 2 min, while maintaining the reaction temperature between 0° C. and 10° C. The cooling bath was removed and the reaction was stirred at room temperature for 1 hour. A solution of methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate 112a (1.0 g, 5.6 mmol) in acetonitrile (10 mL) was added and the mixture was stirred at room temperature for additional 3 hours. After this time, the solvent was concentrated under reduced pressure and the oily residue was taken up with saturated aqueous NaHCO3 (20 mL). The aqueous layer was extracted with ethyl acetate (3×70 mL). The combined organic layer was washed with water (20 mL), dried over Na2SO4 and evaporated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 1:1 ethyl acetate/petroleum ether to afford 192a as a white solid (406 mg, 33%). MS: (M+H)+ 208.3. 1H NMR (500 MHz, DMSO) δ 10.29 (s, 1H), 7.43 (s, 1H), 3.99 (t, J=6.0 Hz, 2H), 3.76 (s, 3H), 2.95 (t, J=6.5 Hz, 2H), 1.90-1.85 (m, 2H), 1.78-1.74 (m, 2H).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
33%

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